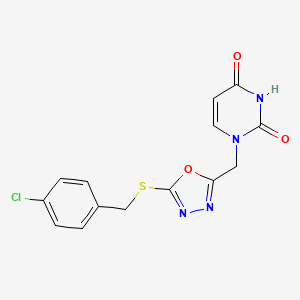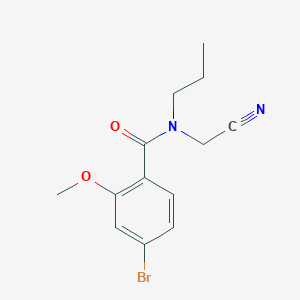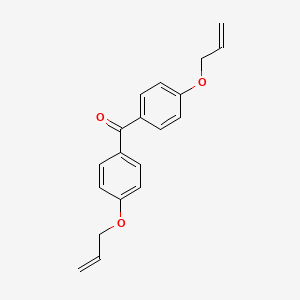
1-((5-((4-clorobencil)tio)-1,3,4-oxadiazol-2-il)metil)pirimidina-2,4(1H,3H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C14H11ClN4O3S and its molecular weight is 350.78. The purity is usually 95%.
BenchChem offers high-quality 1-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antituberculosa
La tuberculosis (TB) sigue siendo un problema de salud mundial, lo que exige la búsqueda de agentes antituberculosos efectivos. Los investigadores han investigado derivados de este compuesto por sus propiedades antimicobacterianas. En un estudio , se sintetizaron y evaluaron nuevos derivados sustituidos de N-(6-(4-(pirazina-2-carbonil)piperazina/homopiperazina-1-il)piridin-3-il)benzamida. Notablemente, varios compuestos exhibieron una actividad significativa contra Mycobacterium tuberculosis H37Ra, con bajas concentraciones inhibitorias (IC~50~) que van desde 1,35 a 2,18 μM. Estos resultados prometedores resaltan su potencial como candidato a fármaco antituberculoso.
Inhibición de la Kinasa
La estructura del compuesto sugiere una posible inhibición de la kinasa. En un contexto relacionado, la optimización de la sustitución lipofílica condujo a inhibidores competitivos de ATP con una notable selectividad para la proteína quinasa B (PKB) sobre quinasas estrechamente relacionadas, como la PKA . Estos inhibidores podrían tener implicaciones en la terapia del cáncer y otras enfermedades relacionadas con la kinasa.
Inhibición de FGFR
Los receptores del factor de crecimiento de fibroblastos (FGFR) desempeñan funciones cruciales en la proliferación y migración celular. El compuesto 4h, un derivado de nuestra molécula, exhibió una potente actividad inhibitoria de FGFR contra FGFR1–4 con valores de IC50 de 7, 9, 25 y 712 nM, respectivamente. Además, inhibió la proliferación de células cancerosas de mama e indujo la apoptosis . Esto sugiere su potencial como agente anticancerígeno que se dirige a los FGFR.
Propiedades
IUPAC Name |
1-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O3S/c15-10-3-1-9(2-4-10)8-23-14-18-17-12(22-14)7-19-6-5-11(20)16-13(19)21/h1-6H,7-8H2,(H,16,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLCPNBMIPKKSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(O2)CN3C=CC(=O)NC3=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![11,13-dimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2405082.png)


![N-cyclohexylcyclohexanamine;(2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2405085.png)
![1-ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2405086.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2405087.png)
![1-(Azepan-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2405088.png)
![N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2405093.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2405096.png)


![N-[1-(1H-Imidazol-2-yl)propyl]prop-2-enamide](/img/structure/B2405100.png)
![3-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-5-cyclopropyl-1,2-oxazole](/img/structure/B2405101.png)

